molecular formula C24H23ClNOP B12940782 (S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole

(S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole

Cat. No.: B12940782
M. Wt: 407.9 g/mol
InChI Key: PMIXSYQJCFYEQR-JOCHJYFZSA-N
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Description

(S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole is a chiral phosphine-oxazoline ligand. This compound is of significant interest in the field of asymmetric catalysis due to its ability to induce chirality in various chemical reactions. The presence of both phosphine and oxazoline moieties in its structure allows it to coordinate with transition metals, making it a versatile ligand in catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Oxazoline Ring: The oxazoline ring is synthesized from an amino alcohol and a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Phosphine Group: The phosphine group is introduced via a substitution reaction, where a chlorophosphine reacts with the oxazoline derivative.

    Chlorination: The final step involves the chlorination of the aromatic ring to introduce the chloro substituent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The oxazoline ring can be reduced under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Reduced oxazoline derivatives.

    Substitution: Substituted phosphine-oxazoline ligands.

Scientific Research Applications

(S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.

    Biology: Investigated for its potential in enzyme mimetics and as a chiral selector in chromatography.

    Medicine: Explored for its role in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through coordination with transition metals. The phosphine and oxazoline moieties bind to the metal center, creating a chiral environment that facilitates asymmetric catalysis. This coordination alters the electronic and steric properties of the metal, enhancing its reactivity and selectivity in various catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Diphenylphosphanyl)-2’-methoxy-1,1’-binaphthyl (BINAP): Another chiral phosphine ligand used in asymmetric catalysis.

    (S)-2-(Diphenylphosphanyl)-1,1’-binaphthyl (BINAP): Similar to BINAP but without the methoxy group.

    (S)-2-(Diphenylphosphanyl)-2’-hydroxy-1,1’-binaphthyl (BINOL): A chiral ligand with a hydroxy group.

Uniqueness

(S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole is unique due to the presence of both phosphine and oxazoline moieties, which provide a versatile coordination environment. The chloro substituent further enhances its reactivity and selectivity in catalytic processes, making it a valuable ligand in asymmetric synthesis.

Properties

Molecular Formula

C24H23ClNOP

Molecular Weight

407.9 g/mol

IUPAC Name

[5-chloro-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane

InChI

InChI=1S/C24H23ClNOP/c1-17(2)22-16-27-24(26-22)21-14-13-18(25)15-23(21)28(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-15,17,22H,16H2,1-2H3/t22-/m1/s1

InChI Key

PMIXSYQJCFYEQR-JOCHJYFZSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=C(C=C(C=C2)Cl)P(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(C)C1COC(=N1)C2=C(C=C(C=C2)Cl)P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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